Ristocetin sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

利斯妥林是一种从细菌Amycolatopsis lurida中获得的糖肽类抗生素。 它最初用于治疗葡萄球菌感染,但后来因其副作用(如血小板减少症和血小板凝集)而停止使用 . 如今,它主要用于实验室环境中诊断冯·威尔勃兰德病和伯纳德-苏利尔综合征等疾病 .

准备方法

利斯妥林通过发酵诺卡氏菌lurida来生产。 这些成分可以通过纸带电泳和纸色谱分离 . 这些化合物为两性离子,可以分离为游离碱,并以硫酸盐形式结晶 . 它们可溶于酸性水溶液,但难溶于中性水溶液,通常不溶于有机溶剂 .

化学反应分析

Structural Features Influencing Reactivity

Ristocetin sulfate’s reactivity is governed by:

- Phenolic hydroxyl groups : Critical for ligand binding and electrostatic interactions .

- Sulfate group : Enhances solubility in polar solvents and contributes to its net positive charge .

- Macrocyclic backbone : Facilitates enantioselective interactions in chiral separations .

Modification of Phenolic Groups

Chemical alteration of phenolic groups disrupts both antibacterial and platelet-agglutinating activities:

- Carbodiimide reaction : Treating ristocetin with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and glycine methyl ester at pH 4.75 neutralizes phenolic groups, abolishing platelet agglutination and antibiotic effects .

- Activity restoration : Hydroxylamine treatment recovers phenolic groups and restores function, confirming their necessity .

Ristocetin OHEDC glycine esterRistocetin O GlyNH2OHRistocetin OH reactivated

Solubility and Ionic Interactions

This compound’s solubility profile and charge-dependent behavior are critical for its reactivity:

- Charge interactions : At neutral pH, its positive charge reduces platelet surface charge, enabling von Willebrand factor (VWF)-mediated agglutination .

Interaction with von Willebrand Factor (VWF)

This compound induces VWF binding to platelet glycoprotein Ib (GPIb) through a dual mechanism:

- Electrostatic modulation : Neutralizes platelet surface charge, reducing repulsion .

- Conformational activation : Binds VWF’s A1 domain, displacing autoinhibitory regions (residues 1238–1493) to expose GPIb-binding sites .

| Parameter | Effect of Ristocetin | Citation |

|---|---|---|

| VWF binding affinity | Kd=0.5mg ml | |

| Shear-mimetic action | Activates VWF under static conditions |

Comparative Reactivity with Vancomycin

| Modification | Effect on Vancomycin |

|---|---|

| Carbodiimide treatment | Neutralizes carboxyl, enhances positive charge |

| Hydroxylamine treatment | Restores phenolic groups, enables ristocetin-like agglutination |

Degradation and Stability

- Thermal stability : Stable at -20°C for >36 months .

- Proteolytic susceptibility : Chymotrypsin digestion abolishes platelet-agglutinating activity by cleaving surface glycoproteins .

Synthetic Modifications

科学研究应用

Diagnosis of Von Willebrand Disease (VWD)

Ristocetin sulfate is primarily used in laboratory tests to diagnose different types of VWD. The following tests utilize ristocetin:

- Ristocetin-Induced Platelet Aggregation (RIPA) : This assay assesses the ability of ristocetin to induce platelet aggregation in platelet-rich plasma (PRP). It helps differentiate between VWD types based on how well platelets aggregate in response to varying concentrations of ristocetin .

- VWF:RCo Assay : This test measures the functional activity of VWF using ristocetin. It evaluates how effectively VWF can mediate platelet agglutination, providing insights into the presence and severity of VWD .

Differentiation Between VWD Types

Low-dose ristocetin assays are particularly useful for identifying specific subtypes of VWD, such as Type 2B and Platelet-type VWD (PT-VWD). Enhanced agglutination at low doses suggests Type 2B VWD, while a lack of response may indicate PT-VWD, where mutations affect GpIb .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of ristocetin in diagnosing bleeding disorders:

- A study involving 18 patients with VWD demonstrated that RIPA was decreased in 13 patients with low levels of VIII-VWF, confirming the utility of ristocetin in identifying these patients .

- Another research highlighted that low-dose RIPA could effectively distinguish between Type 2B VWD and PT-VWD, showcasing its diagnostic precision .

Summary Table: Ristocetin Applications in Diagnostics

| Application | Description | Clinical Relevance |

|---|---|---|

| RIPA | Assesses platelet aggregation in PRP using varying concentrations of ristocetin | Differentiates between types of VWD |

| VWF:RCo Assay | Measures functional activity of VWF with ristocetin | Evaluates severity and presence of VWD |

| Low-Dose RIPA | Identifies Type 2B and PT-VWD | Distinguishes between specific subtypes of VWD |

作用机制

相似化合物的比较

利斯妥林与其他糖肽类抗生素(如万古霉素和替考拉宁)相似。 它在通过与冯·威尔勃兰德因子相互作用而诱导血小板聚集的能力方面是独特的 . 与利斯妥林不同,万古霉素和替考拉宁主要用于治疗细菌感染,没有相同的诊断应用 . 利斯妥林基因簇中的四个非核糖体肽合成酶蛋白具有与替考拉宁非核糖体肽合成酶类似的结构域组织和预测的腺苷酰化结构域特异性 .

生物活性

Ristocetin sulfate, a glycopeptide antibiotic originally derived from Nocardia lurida, has garnered attention not only for its antibacterial properties but also for its significant role in hematology, particularly in the diagnosis of von Willebrand disease (VWD). This article explores the biological activity of this compound, focusing on its mechanisms, applications in clinical diagnostics, and relevant research findings.

This compound functions primarily by inducing platelet aggregation through its interaction with von Willebrand factor (VWF) and the glycoprotein Ib (GpIb) complex on platelets. The binding of ristocetin alters the electrostatic forces between VWF and GpIb, facilitating platelet agglutination under high shear conditions typical of capillary circulation. This mechanism is critical for understanding its diagnostic utility in bleeding disorders.

Key Mechanism Highlights:

- Induces Platelet Aggregation : this compound promotes the binding of VWF to GpIb, crucial for platelet function.

- Diagnostic Tool : It is employed in assays to diagnose various types of VWD by evaluating platelet response to ristocetin.

Clinical Applications

This compound is predominantly used in laboratory settings to assess platelet function and diagnose bleeding disorders. The most notable application is the Ristocetin-Induced Platelet Aggregation (RIPA) test, which evaluates the ability of VWF to mediate platelet aggregation.

RIPA Test Overview:

- Purpose : To diagnose types 2B and platelet-type von Willebrand disease.

- Methodology : Platelet-rich plasma (PRP) is exposed to varying concentrations of ristocetin, with aggregation measured via light transmission aggregometry.

- Interpretation :

- Enhanced agglutination at low concentrations indicates Type 2B VWD or platelet-type VWD.

- Normal or reduced responses suggest other forms of VWD or intrinsic platelet defects.

| Test Type | Description | Clinical Relevance |

|---|---|---|

| RIPA | Measures platelet agglutination in response to ristocetin | Diagnoses VWD types |

| Low-dose RIPA | Uses lower concentrations of ristocetin | Differentiates between VWD types |

Research Findings

Numerous studies have investigated the biological activity and clinical implications of this compound. Below are summarized findings from key research articles:

- Biosynthetic Studies :

- Platelet Aggregation Studies :

- Immunoinhibition Studies :

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

- Case Study 1 : A patient diagnosed with Type 2B VWD exhibited enhanced platelet agglutination at low doses of ristocetin during a RIPA test, confirming the diagnosis and guiding treatment decisions.

- Case Study 2 : In a cohort study involving patients with intrinsic platelet defects, those who did not respond to ristocetin were further evaluated for underlying conditions, demonstrating the test's utility in differential diagnosis .

属性

CAS 编号 |

11140-99-1 |

|---|---|

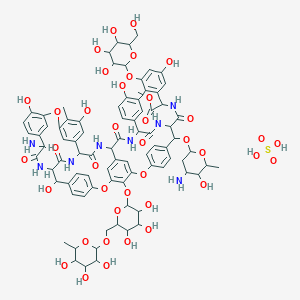

分子式 |

C95H112N8O48S |

分子量 |

2166.0 g/mol |

IUPAC 名称 |

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |

InChI |

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4) |

InChI 键 |

HHRPQUHYQBGHHF-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |

规范 SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |

外观 |

Light tan powder |

同义词 |

Ristocetin Sulfate; Ristomycin Sulfate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。